Coenzyme A S-(hydrogen butanedioate) xSodium salt

説明

Significance of Succinyl Coenzyme A as a Central Metabolic Intermediate

Succinyl-CoA is a thioester of succinic acid and coenzyme A that holds a central position in the metabolic network of the cell. wikipedia.orgfiveable.me Its importance stems from its role as a key intermediate in the citric acid cycle (also known as the Krebs or TCA cycle), a fundamental pathway for energy production in aerobic organisms. numberanalytics.comnumberanalytics.com This cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins. numberanalytics.com

The formation of Succinyl-CoA occurs within the mitochondria from α-ketoglutarate through a reaction catalyzed by the α-ketoglutarate dehydrogenase complex. wikipedia.orgfiveable.me It can also be synthesized from propionyl-CoA, which is derived from the breakdown of odd-chain fatty acids and certain amino acids. wikipedia.org The conversion of Succinyl-CoA to succinate (B1194679) by the enzyme succinyl-CoA synthetase is a crucial step in the citric acid cycle as it is coupled with the generation of a high-energy phosphate (B84403) bond in the form of guanosine (B1672433) triphosphate (GTP) or adenosine (B11128) triphosphate (ATP), representing a substrate-level phosphorylation. numberanalytics.comfiveable.melibretexts.org

Overview of Biochemical Roles and Interconnections

The significance of Succinyl-CoA extends beyond the citric acid cycle, as it serves as a critical branch point, connecting various metabolic pathways. ontosight.ai

Key Biochemical Roles of Succinyl-CoA:

Heme Synthesis: Succinyl-CoA is a direct precursor for the synthesis of porphyrins, the ring structures found in heme. fiveable.menumberanalytics.com The first and rate-limiting step of heme biosynthesis involves the condensation of Succinyl-CoA with the amino acid glycine (B1666218) to form δ-aminolevulinic acid (ALA). nih.govresearchgate.net This process is essential for the production of hemoglobin, myoglobin, and cytochromes. numberanalytics.comresearchgate.net

Ketone Body Metabolism: In extrahepatic tissues such as the brain and heart, Succinyl-CoA plays a vital role in the utilization of ketone bodies as an energy source, particularly during periods of fasting or starvation. youtube.comnih.gov The enzyme succinyl-CoA:3-ketoacid CoA transferase (SCOT) facilitates the transfer of CoA from Succinyl-CoA to acetoacetate, forming acetoacetyl-CoA, which can then be converted into acetyl-CoA and enter the citric acid cycle for energy production. nih.govnih.gov

Amino Acid Metabolism: The carbon skeletons of several amino acids, including isoleucine, valine, methionine, and threonine, can be degraded to propionyl-CoA, which is then converted to Succinyl-CoA. nih.govyoutube.com This allows these amino acids to be used for energy production through the citric acid cycle or for gluconeogenesis.

The interconnectedness of these pathways highlights the central regulatory role of Succinyl-CoA in maintaining cellular energy homeostasis and providing building blocks for essential biomolecules. numberanalytics.com

Historical Context of Succinyl Coenzyme A Research

The discovery and understanding of Succinyl-CoA are intrinsically linked to the elucidation of the citric acid cycle and the function of coenzyme A. In 1937, Sir Hans Krebs proposed the series of reactions that constitute the citric acid cycle. numberanalytics.com A few years later, in 1945, Fritz Lipmann discovered coenzyme A (CoA) and its role in acetylation reactions. researchgate.netrucares.org Lipmann's work was crucial in understanding how two-carbon units (acetyl groups) are transferred and metabolized within the cell. ebsco.com He, along with others, determined the structure of CoA in the early 1950s. wikipedia.org For their groundbreaking work on coenzyme A and intermediary metabolism, Fritz Lipmann and Hans Krebs were jointly awarded the Nobel Prize in Physiology or Medicine in 1953. rucares.orgwikipedia.org The subsequent identification of Succinyl-CoA as a key intermediate in the Krebs cycle and its involvement in other metabolic pathways solidified its importance in biochemistry. fiveable.meyoutube.com

Data Tables

Properties of Succinyl Coenzyme A Sodium Salt

| Property | Value | Source(s) |

| Alternate Names | Succinyl-CoA, Succinyl coenzyme A | scbt.com |

| CAS Number | 108347-97-3 | scbt.comchemimpex.com |

| Molecular Formula | C₂₅H₄₀N₇O₁₉P₃S•xNa | scbt.comsigmaaldrich.com |

| Molecular Weight | 867.61 g/mol (non-sodium salt) | scbt.comsigmaaldrich.com |

Key Metabolic Pathways Involving Succinyl-CoA

| Pathway | Role of Succinyl-CoA | Key Enzymes | Source(s) |

| Citric Acid Cycle | Intermediate | α-ketoglutarate dehydrogenase, Succinyl-CoA synthetase | numberanalytics.comwikipedia.orgfiveable.me |

| Heme Synthesis | Precursor | δ-aminolevulinic acid synthase (ALAS) | nih.govresearchgate.net |

| Ketone Body Utilization | CoA Donor | Succinyl-CoA:3-ketoacid CoA transferase (SCOT) | nih.govnih.gov |

| Amino Acid Metabolism | Product of catabolism | Propionyl-CoA carboxylase, Methylmalonyl-CoA mutase | nih.govyoutube.com |

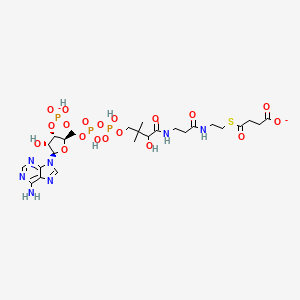

Structure

2D Structure

特性

CAS番号 |

108347-97-3 |

|---|---|

分子式 |

C25H39N7NaO19P3S |

分子量 |

889.6 g/mol |

IUPAC名 |

sodium [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(3-carboxypropanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C25H40N7O19P3S.Na/c1-25(2,20(38)23(39)28-6-5-14(33)27-7-8-55-16(36)4-3-15(34)35)10-48-54(45,46)51-53(43,44)47-9-13-19(50-52(40,41)42)18(37)24(49-13)32-12-31-17-21(26)29-11-30-22(17)32;/h11-13,18-20,24,37-38H,3-10H2,1-2H3,(H,27,33)(H,28,39)(H,34,35)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42);/q;+1/p-1/t13-,18-,19-,20+,24-;/m1./s1 |

InChIキー |

OGQAUOWZUXZONA-YXKORUMSSA-M |

異性体SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC(=O)O)O.[Na] |

正規SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(=O)O)O.[Na] |

製品の起源 |

United States |

Biosynthesis and Formation Pathways of Succinyl Coenzyme a

Tricarboxylic Acid (TCA) Cycle-Dependent Synthesis

The most prominent pathway for Succinyl-CoA synthesis is within the mitochondrial matrix as a key step in the TCA cycle, also known as the Krebs cycle. nih.govwikipedia.org This cycle is a central hub of cellular respiration, responsible for generating energy in the form of ATP.

The conversion of alpha-ketoglutarate (B1197944) to Succinyl-CoA is catalyzed by the alpha-ketoglutarate dehydrogenase complex (KGDHC), a multi-enzyme complex analogous in structure and mechanism to the pyruvate (B1213749) dehydrogenase complex. youtube.comalivetek.org This intricate complex comprises three distinct enzymes: E1 (α-ketoglutarate decarboxylase), E2 (dihydrolipoyl succinyltransferase), and E3 (dihydrolipoamide dehydrogenase). mdpi.comnih.gov

Key Steps of the KGDHC Mechanism:

| Step | Enzyme Component | Cofactor(s) Involved | Description |

| 1 | E1 (α-ketoglutarate decarboxylase) | Thiamine Pyrophosphate (TPP) | α-ketoglutarate binds to TPP and undergoes decarboxylation. |

| 2 | E1/E2 | Lipoic Acid | The resulting hydroxyethyl (B10761427) group is oxidized and transferred to the lipoamide (B1675559) cofactor of E2, forming a thioester bond. |

| 3 | E2 (dihydrolipoyl succinyltransferase) | Coenzyme A (CoA) | The succinyl group is transferred from lipoamide to Coenzyme A, forming Succinyl-CoA. The lipoamide is left in its reduced form. |

| 4 | E3 (dihydrolipoamide dehydrogenase) | FAD, NAD+ | The reduced lipoamide is re-oxidized by FAD, which is then re-oxidized by NAD+, producing NADH. |

This table outlines the sequential reactions catalyzed by the alpha-ketoglutarate dehydrogenase complex.

The activity of the KGDHC is a critical control point in the TCA cycle and is tightly regulated to meet the cell's energy demands. nih.govmdpi.com Regulation occurs through both product inhibition and allosteric modulation.

High concentrations of the products, Succinyl-CoA and NADH, act as inhibitors of the complex, signaling that the cell has an adequate energy supply. nih.govfiveable.menih.gov Conversely, the activity of KGDHC is stimulated by an increase in the ADP/ATP ratio, indicating a low energy state and the need for increased metabolic flux through the TCA cycle. nih.govnih.gov Calcium ions (Ca2+) also serve as a potent activator of the complex, a mechanism of particular importance in muscle cells where calcium is a key signaling molecule for contraction and increased energy demand. nih.govscience.gov

Regulation of Alpha-Ketoglutarate Dehydrogenase Complex Activity:

| Regulator | Effect on KGDHC Activity |

| Succinyl-CoA | Inhibition (Product Inhibition) |

| NADH | Inhibition (Product Inhibition) |

| ATP | Inhibition (High Energy Signal) |

| ADP | Activation (Low Energy Signal) |

| Ca2+ | Activation |

This interactive table summarizes the key allosteric regulators of the alpha-ketoglutarate dehydrogenase complex and their effects on its activity.

Pathways Independent of the TCA Cycle

Succinyl-CoA is also generated from the catabolism of specific biomolecules, providing an alternative route for its synthesis that is not directly part of the TCA cycle's circular pathway. youtube.com These pathways are significant for the metabolism of certain amino acids and fatty acids.

Several amino acids, upon degradation, yield intermediates that can be converted to Succinyl-CoA. libretexts.orgmeddists.com The catabolism of isoleucine, valine, methionine, and threonine ultimately produces propionyl-CoA, a three-carbon acyl-CoA. biologydiscussion.comsketchy.comalmerja.com This propionyl-CoA is then converted to Succinyl-CoA through a three-step reaction sequence. sketchy.comlibretexts.org

The final and crucial step in the conversion of propionyl-CoA to Succinyl-CoA is catalyzed by the enzyme methylmalonyl-CoA mutase. wikipedia.orgwikipedia.org This enzyme facilitates the isomerization of L-methylmalonyl-CoA to Succinyl-CoA. wikipedia.orgnih.gov A key feature of this reaction is its absolute requirement for a vitamin B12-derived coenzyme, specifically adenosylcobalamin. wikipedia.orgresearchgate.netfiveable.me

A deficiency in vitamin B12 can impair the function of methylmalonyl-CoA mutase, leading to a buildup of methylmalonic acid in the body, a condition known as methylmalonic aciduria. droracle.aitaylorandfrancis.com This highlights the essential role of vitamin B12 in linking the catabolism of these amino acids to the central metabolic pathways. researchgate.netmedlink.com

Conversion of Propionyl-CoA to Succinyl-CoA:

| Step | Enzyme | Cofactor(s) | Product |

| 1 | Propionyl-CoA Carboxylase | Biotin, ATP | D-Methylmalonyl-CoA |

| 2 | Methylmalonyl-CoA Epimerase | L-Methylmalonyl-CoA | |

| 3 | Methylmalonyl-CoA Mutase | Vitamin B12 (Adenosylcobalamin) | Succinyl-CoA |

This table details the enzymatic steps involved in the conversion of propionyl-CoA, derived from amino acid catabolism and odd-chain fatty acid oxidation, into Succinyl-CoA.

The breakdown of fatty acids with an odd number of carbon atoms through the process of beta-oxidation also contributes to the cellular pool of Succinyl-CoA. nih.govwikipedia.org In the final cycle of beta-oxidation of an odd-chain fatty acid, a molecule of propionyl-CoA is produced in addition to acetyl-CoA. nih.govaocs.orgourbiochemistry.com This propionyl-CoA then enters the same three-step pathway described above for amino acid catabolism, ultimately being converted to Succinyl-CoA. aocs.orgourbiochemistry.com This allows the carbon skeletons of odd-chain fatty acids to enter the TCA cycle. sketchy.com

Microbial and Prokaryotic Biosynthetic Routes

In prokaryotes, succinyl-CoA is a key node in the citric acid (TCA) cycle, but its formation can exhibit significant variations compared to eukaryotes. While many bacteria utilize the canonical TCA cycle, others employ alternative enzymes and pathways tailored to their specific metabolic needs and environmental conditions.

A primary route for succinyl-CoA synthesis is the oxidative decarboxylation of α-ketoglutarate (also known as 2-oxoglutarate). In many aerobic and facultative anaerobic bacteria, this reaction is catalyzed by the NAD+-dependent 2-oxoglutarate dehydrogenase complex. However, some strictly anaerobic bacteria and archaea utilize a ferredoxin-dependent 2-oxoglutarate synthase for this conversion wikipedia.orgnih.gov.

Certain prokaryotes have evolved modified TCA cycles that alter the steps involving succinyl-CoA. For instance, in some acetate-producing bacteria like Acetobacter aceti, the conversion of succinyl-CoA to succinate (B1194679) is catalyzed by succinyl-CoA:acetate (B1210297) CoA-transferase wikipedia.org. This enzyme links the TCA cycle directly with acetate metabolism. A similar modification is found in the anaerobic, sulfur-reducing bacterium Desulfurella acetivorans, which uses a succinyl-CoA:acetate CoA-transferase during the oxidation of acetate. This strategy is energetically efficient for anaerobes as it couples the formation of succinate with the activation of acetate to acetyl-CoA nih.govfrontiersin.org.

Furthermore, some obligately autotrophic and methanotrophic prokaryotes bypass the formation of succinyl-CoA altogether, converting α-ketoglutarate directly to succinate via succinate semialdehyde, using the enzymes 2-oxoglutarate decarboxylase and succinate-semialdehyde dehydrogenase wikipedia.org.

The enzyme responsible for the reversible conversion between succinate and succinyl-CoA, succinyl-CoA synthetase (SCS), also shows diversity in prokaryotes nih.gov. In Escherichia coli, SCS is an α2β2 heterotetramer, and its gene (sucCD) is often transcribed with the gene for α-ketoglutarate dehydrogenase, allowing for coordinated regulation wikipedia.orgnih.govuwec.edu. The nucleotide specificity of prokaryotic SCS can be broad; for example, the enzyme in Pseudomonas aeruginosa can utilize ADP, GDP, UDP, and CDP nih.gov. Research on Advenella mimigardefordensis has shown that its SCS can activate not only succinate but also structural analogues like 3-sulfinopropionate and itaconate, highlighting the metabolic flexibility of microbial enzymes nih.gov.

| Enzyme | Reaction | Organism Type/Example | Significance |

|---|---|---|---|

| 2-Oxoglutarate Dehydrogenase | α-Ketoglutarate → Succinyl-CoA | Most aerobic bacteria | Standard TCA cycle pathway |

| 2-Oxoglutarate Synthase | α-Ketoglutarate → Succinyl-CoA | Strictly anaerobic bacteria/archaea | Uses ferredoxin as an electron acceptor wikipedia.org |

| Succinyl-CoA:acetate CoA-transferase | Succinyl-CoA + Acetate → Succinate + Acetyl-CoA | Desulfurella acetivorans nih.govfrontiersin.org | Energy-efficient TCA cycle variant in anaerobes nih.gov |

| Propionyl-CoA Carboxylase / Methylmalonyl-CoA Mutase | Propionyl-CoA → Succinyl-CoA | Various bacteria | Anaplerotic route from odd-chain fatty acid metabolism youtube.com |

Cellular Compartmentalization of Succinyl Coenzyme A Synthesis

In eukaryotic cells, the synthesis of succinyl-CoA is compartmentalized, occurring predominantly in the mitochondria but with significant contributions from other organelles like peroxisomes. This spatial separation allows for independent regulation and channeling of succinyl-CoA pools for distinct metabolic functions. Acyl-CoA molecules like succinyl-CoA are generally not transported freely across organellar membranes, necessitating localized synthesis or specific transport systems researchgate.net.

Mitochondrial Production Dynamics

The mitochondrial matrix is the primary hub for succinyl-CoA synthesis in eukaryotes wikipedia.org. Several major metabolic pathways converge here to produce this critical intermediate.

Tricarboxylic Acid (TCA) Cycle : The most well-known source of succinyl-CoA is the TCA cycle, where it is generated from α-ketoglutarate by the α-ketoglutarate dehydrogenase complex (KGDHC) researchgate.netnih.gov. This reaction is a key regulatory point in the cycle. The succinyl-CoA is then typically converted to succinate by succinyl-CoA synthetase (SCS), a reaction that is uniquely coupled to substrate-level phosphorylation, producing either ATP or GTP wikipedia.orgproteopedia.org. Mammals possess two tissue-specific isoforms of SCS: an ATP-specific form (A-SCS) found in tissues like the brain and a GTP-specific form (G-SCS) prevalent in anabolic tissues such as the liver nih.govwikipedia.org.

Amino Acid Catabolism : The degradation of several amino acids, including isoleucine, valine, methionine, and threonine, produces propionyl-CoA researchgate.netnih.govmdpi.com. This propionyl-CoA is subsequently carboxylated and isomerized to yield succinyl-CoA, which then enters the TCA cycle youtube.com. This represents a significant anaplerotic pathway, replenishing TCA cycle intermediates.

Odd-Chain Fatty Acid Oxidation : The β-oxidation of fatty acids with an odd number of carbons results in the final product being propionyl-CoA, in addition to acetyl-CoA nih.govnih.gov. Similar to the pathway for amino acid catabolism, this propionyl-CoA is converted into succinyl-CoA within the mitochondria, providing another link between fatty acid metabolism and the TCA cycle youtube.comnih.gov.

Ketone Body Metabolism : In non-hepatic tissues, mitochondria can utilize ketone bodies for energy. The enzyme succinyl-CoA:3-ketoacid CoA transferase (SCOT) uses mitochondrial succinyl-CoA to activate the ketone body acetoacetate, forming acetoacetyl-CoA and succinate nih.govnih.gov. This process consumes succinyl-CoA, influencing its steady-state concentration.

Cytosolic and Peroxisomal Contributions

While the bulk of succinyl-CoA is synthesized in the mitochondria, other cellular compartments contribute to distinct pools of this metabolite.

Peroxisomal Synthesis : Peroxisomes are organelles that perform β-oxidation of specific types of fatty acids, including very-long-chain fatty acids (VLCFAs) and dicarboxylic acids nih.govaklectures.com. The β-oxidation of dicarboxylic acids, which are formed by ω-oxidation of fatty acids in the endoplasmic reticulum, can lead to the formation of succinyl-CoA nih.govnih.gov. Studies have shown that peroxisomal succinyl-CoA levels increase significantly under conditions that promote fatty acid oxidation, such as in the kidneys of diabetic mice nih.gov.

Because organellar membranes are impermeable to acyl-CoAs, the succinyl-CoA produced in peroxisomes must be processed or transported for use elsewhere. Evidence suggests that it can be exported to the cytoplasm in the form of succinyl carnitine researchgate.net. Alternatively, peroxisomes contain specific acyl-CoA thioesterases, such as ACOT4, which can hydrolyze succinyl-CoA to succinate and free coenzyme A nih.gov. The resulting succinate can then be transported to other cellular compartments, including the mitochondria nih.govnih.gov.

Cytosolic Pathways : Direct, large-scale synthesis of succinyl-CoA in the cytosol is not a well-established major pathway. The cytosol lacks the complete TCA cycle machinery found in mitochondria. However, cytosolic pools of succinyl-CoA precursors, such as succinate, can exist. Succinate can be exported from the mitochondria via the dicarboxylate carrier SLC25A10 or be generated from peroxisomal activity nih.gov. It is plausible that acyl-CoA synthetase enzymes present in the cytosol could activate succinate to succinyl-CoA, although this is not considered a primary production route nih.govnih.gov. Due to the large pores of the nuclear membrane, the cytosolic and nuclear pools of metabolites like coenzyme A are thought to equilibrate, suggesting that any succinyl-CoA present in the cytosol would also be available in the nucleus for processes like histone modification nih.gov.

| Compartment | Primary Synthesis Pathways | Key Enzymes | Fate of Succinyl-CoA |

|---|---|---|---|

| Mitochondria | TCA Cycle, Amino Acid Catabolism, Odd-Chain Fatty Acid Oxidation | α-Ketoglutarate Dehydrogenase, Propionyl-CoA Carboxylase, Methylmalonyl-CoA Mutase | Conversion to succinate in TCA cycle (ATP/GTP production), heme synthesis, ketone body metabolism wikipedia.orgnih.govyoutube.com |

| Peroxisomes | β-Oxidation of Dicarboxylic Acids | Acyl-CoA Oxidases | Hydrolysis to succinate by thioesterases (e.g., ACOT4) or export as succinyl carnitine researchgate.netnih.gov |

| Cytosol | Minor/potential pathway via succinate activation | Acyl-CoA Synthetases (putative) | Potential source for protein succinylation |

Post Translational Modification: Lysine Succinylation Mediated by Succinyl Coenzyme a

Mechanism of Protein Succinylation

The transfer of a succinyl group to the ε-amino group of a lysine (B10760008) residue is a dynamic and reversible process. sciopen.commetwarebio.com The primary donor for this modification is Succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle. frontiersin.orgnih.gov This direct link to a central metabolic pathway highlights the close relationship between cellular metabolism and the regulation of protein function through succinylation. The modification can proceed through two distinct pathways: non-enzymatic and enzymatic.

Protein succinylation can occur through both enzyme-catalyzed and non-enzymatic mechanisms. metwarebio.comnih.gov

Non-Enzymatic Succinylation: This process happens spontaneously when the concentration of succinyl-CoA is sufficiently high. nih.gov The direct transfer of the succinyl group from succinyl-CoA to a lysine residue is driven by the chemical reactivity and availability of the substrate. This non-enzymatic pathway is particularly relevant in mitochondria, where the TCA cycle produces high levels of succinyl-CoA. nih.gov

Enzymatic Succinylation: Specific enzymes, known as succinyltransferases, catalyze the transfer of the succinyl group to target proteins. frontiersin.orgmetwarebio.com While the family of enzymes responsible is still being extensively studied, some proteins with known acetyltransferase activity have been found to also function as succinyltransferases. For example, lysine acetyltransferase 2A (KAT2A) and histone acetyltransferase 1 (HAT1) have been identified as enzymes that can mediate succinylation. nih.gov Conversely, the removal of this modification is carried out by desuccinylases. The most notable of these is Sirtuin 5 (SIRT5), a NAD+-dependent deacetylase that shows potent desuccinylase activity, thereby reversing the modification. creative-proteomics.comnih.govnih.gov

Impact of Succinylation on Protein Functionality

The addition of a bulky, negatively charged succinyl group to a lysine residue can dramatically alter a protein's physicochemical properties. wikipedia.org This leads to significant changes in protein conformation, stability, and interactions, thereby affecting a wide range of biological processes including metabolism, cell proliferation, and differentiation. frontiersin.orgfrontiersin.org

Succinylation is a key regulator of metabolic enzyme activity. frontiersin.orgfrontiersin.org Depending on the specific protein and the location of the modified lysine, succinylation can either enhance or inhibit enzymatic function. frontiersin.orgnih.gov For instance, the succinylation of glyceraldehyde-3-phosphate dehydrogenase, a key glycolytic enzyme, enhances its activity. frontiersin.orgfrontiersin.org In contrast, the succinylation of succinate (B1194679) dehydrogenase, an enzyme in the TCA cycle, leads to the inhibition of its activity and impairs mitochondrial respiration. frontiersin.orgfrontiersin.org This modification also plays a role in regulating amino acid metabolism by modulating the activity of enzymes involved in their synthesis and breakdown. frontiersin.orgnih.gov

Table 1: Examples of Enzyme Regulation by Lysine Succinylation

| Protein | Function | Effect of Succinylation | Reference(s) |

|---|---|---|---|

| Pyruvate (B1213749) Dehydrogenase Complex (PDHC) | Converts pyruvate to acetyl-CoA | Inhibition | frontiersin.orgnih.gov |

| Isocitrate Dehydrogenase | TCA Cycle Enzyme | Inhibition | nih.gov |

| Succinate Dehydrogenase (SDH) | TCA Cycle Enzyme | Inhibition | frontiersin.orgfrontiersin.org |

| Fructose-1,6-bisphosphate aldolase (B8822740) (FBPA) | Glycolysis Enzyme | Activation | frontiersin.orgfrontiersin.org |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolysis Enzyme | Enhancement | frontiersin.orgfrontiersin.org |

| Mitochondrial Trifunctional Protein (TFP) | Fatty Acid Oxidation | Altered processing | frontiersin.orgfrontiersin.orgnih.gov |

| Carbamoyl Phosphate (B84403) Synthetase 1 (CPS1) | Urea Cycle | Inhibition (activity restored by SIRT5 desuccinylation) | nih.gov |

Post-translational modifications are critical in determining the cellular location of proteins. nih.gov Succinylation has been shown to influence the subcellular localization of metabolic enzymes, thereby controlling their access to substrates and regulatory molecules. frontiersin.orgfrontiersin.org By altering a protein's surface charge and conformation, succinylation can affect its ability to interact with cellular membranes or other proteins that dictate its location, thus providing another layer of regulatory control. nih.gov

Beyond its role in metabolism, succinylation has a profound impact on epigenetics and gene expression. creative-proteomics.com Histones, the proteins responsible for packaging DNA into chromatin, can be succinylated on their lysine residues. wikipedia.org This modification neutralizes the positive charge of lysine, which is thought to weaken the interaction between histones and the negatively charged DNA backbone. This can lead to a more open chromatin structure, making the DNA more accessible to transcription factors and the transcriptional machinery. frontiersin.orgfrontiersin.org Consequently, histone succinylation plays a role in modulating gene expression, enabling cells to adapt to developmental cues and environmental changes. creative-proteomics.com

Succinylation Profiling and its Significance in Metabolic Regulation

The comprehensive identification of all succinylated proteins in a cell or tissue, known as succinylation profiling or the "succinylome," is crucial for understanding the global impact of this modification. nih.gov Advances in mass spectrometry-based proteomics have enabled the large-scale identification and quantification of succinylation sites on thousands of proteins. exlibrisgroup.comuchicago.edu These proteomics techniques, often involving antibody-based enrichment of succinyllysine peptides followed by mass spectrometry, allow researchers to map succinylation sites and monitor how their levels change under different physiological or pathological conditions. exlibrisgroup.commdpi.com

Studying the succinylome provides a snapshot of how cellular metabolism is integrated with protein function. nih.gov Since the level of succinylation is directly linked to the concentration of succinyl-CoA, a central metabolite, profiling this PTM offers insights into the metabolic state of the cell. nih.gov For example, analyses have revealed that a vast number of mitochondrial proteins are succinylated, impacting pathways from the TCA cycle to fatty acid metabolism. researchgate.net Understanding the dynamics of succinylation is therefore essential for deciphering metabolic regulation in both health and disease, opening up potential avenues for therapeutic intervention in metabolic disorders. nih.govnih.gov

Research Methodologies and Experimental Approaches for Succinyl Coenzyme a Studies

Analytical Techniques for Detection and Quantification

The accurate measurement of succinyl-CoA in complex biological samples presents several analytical challenges, including its inherent instability and the presence of structurally similar isomers. acs.orgnih.govelsevierpure.com To address these challenges, researchers have developed and optimized a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) has emerged as a powerful and widely used tool for the analysis of acyl-CoAs, including succinyl-CoA. nih.govresearchgate.netsigmaaldrich.com This technique combines the separation capabilities of HPLC with the high sensitivity and specificity of MS detection. nih.gov Reversed-phase HPLC is often employed to separate a broad spectrum of CoA derivatives. nih.gov The primary limitation of LC-MS based methodologies is the high cost of the instrumentation and the requirement for specialized expertise. nih.gov

A significant challenge in acyl-CoA analysis is the separation of structural isomers, such as succinyl-CoA and methylmalonyl-CoA. nih.gov Tandem mass spectrometry (LC-MS/MS) provides a solution to this issue. By utilizing specific fragment ions for each isomer, selective quantification can be achieved even when the isomers are not fully separated chromatographically. nih.gov For instance, a specific fragment at m/z 317 has been used to selectively quantify methylmalonyl-CoA in the presence of much higher concentrations of succinyl-CoA. nih.gov This capability is crucial for accurately understanding metabolic pathways where both isomers play distinct roles. canada.ca The common fragmentation pattern for all CoA species involves cleavage at the 3'-phosphate-adenosine-5'-diphosphate, resulting in a characteristic daughter ion. nih.gov

LC-MS/MS is a cornerstone of metabolomics, enabling the comprehensive and quantitative analysis of a wide range of metabolites, including succinyl-CoA, in biological systems. acs.orgelsevierpure.comnih.gov This approach allows researchers to study the intricate network of metabolic pathways and how they are altered in different physiological or pathological states. For example, LC-MS/MS has been used to measure the levels of acetyl-CoA, malonyl-CoA, and succinyl-CoA in skeletal muscle cells under different oxygen conditions, providing insights into cellular metabolism. acs.orgnih.govelsevierpure.com The ability to profile a large number of acyl-CoAs simultaneously allows for the construction of metabolic "fingerprints" that can be compared across different tissues or conditions. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Separation | Reversed-phase HPLC is commonly used to separate CoA derivatives. | nih.gov |

| Detection | Mass spectrometry provides high sensitivity and specificity. | nih.gov |

| Isomer Separation | LC-MS/MS allows for the differentiation of isomers like succinyl-CoA and methylmalonyl-CoA using specific fragment ions. | nih.gov |

| Application | Widely used in metabolomics to quantify changes in metabolite levels in various biological samples. | acs.orgelsevierpure.com |

Capillary Electrophoresis (CE) with UV Detection

Capillary electrophoresis (CE) offers an alternative approach for the analysis of charged molecules like succinyl-CoA. nih.gov This technique separates molecules based on their electrophoretic mobility in a narrow capillary. nih.gov UV detection is a common method used in CE, where the absorbance of the analyte is measured as it passes through the detector. sepscience.comyoutube.com However, the short path length of the capillary can limit detection sensitivity. sepscience.comyoutube.com To overcome this, modifications such as Z-shaped cells or bubble cells can be employed to increase the path length and enhance sensitivity. youtube.com For non-UV-absorbing analytes, indirect absorbance detection can be utilized. youtube.com While HPLC is more widely used, CE provides a potent and comparable tool for certain applications, offering advantages such as fast analysis times and low consumption of analytes and reagents. nih.gov

Enzymatic Assays for Activity Measurement

Enzymatic assays are fundamental for determining the activity of enzymes that produce or consume succinyl-CoA, such as succinyl-CoA synthetase (SCS). elabscience.comsigmaaldrich.commybiosource.com These assays typically involve measuring the rate of product formation or substrate consumption, which is coupled to a detectable signal. For instance, the activity of SCS can be determined by measuring the formation of a chromogenic substance that absorbs light at a specific wavelength, such as 450 nm. elabscience.commybiosource.combiocat.com The assay can be designed to measure the reaction in either the forward (succinyl-CoA synthesis) or reverse (succinyl-CoA cleavage) direction. nih.gov These assays are often available as commercial kits and are adaptable for high-throughput screening in microplate readers. sigmaaldrich.commybiosource.com

| Assay Principle | Detection Method | Typical Wavelength | Reference |

|---|---|---|---|

| SCS converts succinate (B1194679) to succinyl-CoA, which then reacts with a developer to form a colored product. | Absorbance (Colorimetric) | 450 nm | mybiosource.com |

| The reaction between CoA-SH (produced from succinyl-CoA) and pyruvate (B1213749) produces a chromogenic substance. | Absorbance (Colorimetric) | 450 nm | elabscience.combiocat.com |

| SCS activity is determined by measuring a colorimetric product proportional to the enzymatic activity. | Absorbance (Colorimetric) | 450 nm | sigmaaldrich.com |

Spectrophotometric and Fluorometric Methods

Spectrophotometric and fluorometric methods offer sensitive alternatives for the quantification of succinyl-CoA. nih.gov These techniques rely on enzymatic reactions that produce a product that can be measured by its absorbance or fluorescence. Fluorometric assays, in particular, can offer high sensitivity. nih.govnih.gov For example, a fluorometric assay for succinyl-CoA in mitochondrial extracts has been developed. nih.gov Similar to enzymatic assays, these methods can be susceptible to interference from other components in the biological matrix, necessitating careful validation and the use of appropriate controls. A comparison of colorimetric, fluorometric, and LC-MS assays for acetyl-CoA revealed that fluorometric kits can produce results comparable to LC-MS, depending on the sample matrix and extraction method. nih.gov

In Vitro Synthesis and Production

To conduct detailed biochemical and biophysical studies, researchers require pure sources of succinyl-CoA. Both chemical and enzymatic methods have been developed for its in vitro production.

Chemical Synthesis Methodologies

The laboratory synthesis of succinyl-CoA typically involves the formation of a thioester bond between the thiol group of coenzyme A and a succinyl group. A common and established method is the reaction of coenzyme A with succinic anhydride (B1165640) in an aqueous bicarbonate solution. This reaction, often performed at room temperature, allows for the direct succinylation of the coenzyme A molecule. The resulting succinyl-CoA is then purified from the reaction mixture using chromatographic techniques to yield the sodium salt form for experimental use. While effective, chemical synthesis can sometimes lead to side products and requires careful purification to ensure the high purity needed for sensitive enzymatic assays.

Enzymatic Cascade Approaches for Sustainable Production

Enzymatic methods offer a highly specific and sustainable alternative to chemical synthesis. One innovative approach utilizes a multi-enzyme cascade to produce succinyl-CoA from basic feedstocks. A recent study demonstrated a one-pot system using enzymes from the tricarboxylic acid (TCA) cycle. acs.orgacs.org This biocatalytic process integrates the 2-oxoglutarate dehydrogenase complex, specifically its SucA and SucB components, to convert α-ketoglutarate into succinyl-CoA. acs.org

This system can be further optimized by fine-tuning the ratio of the enzymes involved. For instance, a 1:2 ratio of SucA to SucB was found to maximize the yield of succinyl-CoA. acs.org To ensure continuous production, the process can incorporate a regeneration system for cofactors like NAD⁺, using enzymes such as flavin reductase. acs.org These enzymatic cascades are advantageous as they operate under mild conditions, are highly specific, and represent a greener, more atom-economical production strategy. acs.org

Investigating Enzyme Kinetics and Reaction Mechanisms

Understanding how enzymes utilize succinyl-CoA requires detailed kinetic analysis. Techniques that can measure rapid reaction phases are crucial for elucidating complex catalytic mechanisms.

Stopped-Flow and Pre-Steady State Kinetic Analysis

Stopped-flow spectroscopy is a powerful technique for studying the rapid kinetics of enzyme-catalyzed reactions on a millisecond timescale. photophysics.com This method allows researchers to observe a single catalytic cycle, known as the pre-steady state phase, which is often too fast to be captured by conventional measurements. photophysics.comcolorado.edu By rapidly mixing the enzyme (e.g., succinyl-CoA synthetase) with its substrates (succinyl-CoA, ADP, and phosphate), researchers can monitor rapid changes in spectroscopic signals, such as protein fluorescence or absorbance. photophysics.com

Mutagenesis Studies for Catalytic Residues

Site-directed mutagenesis is a cornerstone technique for identifying the function of specific amino acid residues within an enzyme's active site. By systematically replacing targeted amino acids and analyzing the kinetic properties of the resulting mutant enzyme, researchers can deduce the role of each residue in substrate binding and catalysis. Numerous mutagenesis studies on succinyl-CoA synthetase (SCS) have been pivotal in defining its mechanism. nih.govnih.govebi.ac.uk

For example, mutating the histidine residue at position 246 of the alpha subunit (His246α) in E. coli SCS to asparagine results in a complete loss of enzyme activity, establishing it as the essential site of phosphorylation during the catalytic cycle. nih.gov Other studies have identified facilitative residues; changing His-142α to asparagine, for instance, doesn't eliminate activity but significantly lowers the turnover number, suggesting it plays a role in optimizing the catalytic process. nih.gov Furthermore, mutating conserved glutamate (B1630785) residues, such as Glu105α in human GTP-specific SCS, has enabled the trapping and structural visualization of key reaction intermediates like succinyl-phosphate. nih.gov

| Mutated Residue | Enzyme | Organism/Model | Key Finding | Reference(s) |

| His246α | Succinyl-CoA Synthetase (SCS) | Escherichia coli | Identified as the essential phosphorylation site; mutation to asparagine causes complete loss of activity. | nih.gov |

| His142α | Succinyl-CoA Synthetase (SCS) | Escherichia coli | Acts as a facilitative catalytic residue; mutation to asparagine results in a 10-fold lower turnover number. | nih.gov |

| Glu105α | GTP-specific Succinyl-CoA Synthetase (GTPSCS) | Human | Mutation to glutamine allowed for the crystallographic capture of the succinyl-phosphate intermediate. | nih.gov |

| Glu208α & Glu197β | Succinyl-CoA Synthetase (SCS) | Escherichia coli | Residues are crucial for the phosphorylation and dephosphorylation of the active-site histidine. | ebi.ac.uk |

Cellular and In Vivo Research Models

To understand the physiological and pathophysiological roles of succinyl-CoA metabolism, researchers rely on cellular and whole-animal models. These systems allow for the investigation of complex metabolic networks and the consequences of their dysregulation.

In vivo models, particularly genetically modified mice, are crucial for studying systemic metabolic effects. A mouse model of chronic heart failure was used to demonstrate that succinyl-CoA levels are significantly reduced in the myocardial mitochondria during heart failure, impairing energy production. nih.gov These animal models are essential for linking molecular changes in succinyl-CoA metabolism to whole-organism physiology and disease, providing a platform to test potential therapeutic interventions. nih.gov

| Model System | Research Focus | Key Findings | Reference(s) |

| Cultured Mouse Neurons | Role of SCS in neuronal health | Knockdown of the Sucla2 subunit of SCS led to mitochondrial DNA instability and perturbed mitochondrial dynamics. | nih.gov |

| Mouse Model of Chronic Heart Failure | Succinyl-CoA metabolism in heart disease | Myocardial mitochondria showed significantly decreased levels of succinyl-CoA, leading to impaired oxidative phosphorylation. | nih.gov |

Proteomic and Metabolomic Approaches for Succinylation Research

The discovery of lysine (B10760008) succinylation as a major post-translational modification (PTM) has been driven by advances in mass spectrometry-based proteomics and metabolomics. nih.govfrontiersin.org These technologies enable the global and quantitative analysis of succinylation and its relationship with cellular metabolic states.

Proteomic Techniques: The core strategy for studying the "succinylome" involves several key steps. First, proteins are extracted from cells or tissues and digested into smaller peptides. mdpi.com Then, peptides containing succinylated lysine residues are enriched using high-specificity antibodies that recognize the succinyl-lysine mark. nih.govrsc.org These enriched peptides are subsequently analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.comnih.gov This powerful technique identifies the exact sites of succinylation on thousands of proteins in a single experiment. nih.gov

Quantitative proteomic methods, such as Tandem Mass Tags (TMT), are often integrated into this workflow to compare the levels of succinylation on specific sites between different samples (e.g., cancerous vs. normal tissue). nih.govcreative-proteomics.com This approach has revealed that succinylation levels on proteins involved in mitochondrial carboxylic acid metabolism are significantly upregulated in lung adenocarcinoma. nih.gov

Metabolomic Techniques: Metabolomics complements proteomics by measuring the abundance of small molecules, including succinyl-CoA and its precursors in the citric acid cycle. creative-proteomics.comyoutube.com LC-MS is also the primary analytical tool for these measurements. nih.gov By correlating changes in the succinylome with the cellular levels of succinyl-CoA, researchers can investigate how metabolic flux directly impacts this PTM. creative-proteomics.com For instance, studies have shown that conditions leading to the accumulation of succinyl-CoA, such as the inactivation of succinate dehydrogenase, result in a dramatic increase in global protein succinylation. nih.gov

The integration of proteomic and metabolomic data provides a systems-level view of how cellular metabolism and protein function are linked through succinylation, offering new insights into disease mechanisms and potential therapeutic targets. nih.govcreative-proteomics.com

Table 2: Key 'Omics' Technologies for Succinylation Analysis

| Technology | Approach | Application in Succinyl-CoA Research | Key Findings | Citations |

| Proteomics (LC-MS/MS) | Identification and quantification of post-translational modifications. | Global profiling of lysine succinylation sites on thousands of proteins. | Identified succinylation as a widespread modification regulating enzymes in core metabolic pathways. | nih.govmdpi.comnih.gov |

| Affinity Enrichment | Use of specific antibodies to isolate modified peptides. | Enrichment of succinyl-lysine containing peptides from complex biological samples for MS analysis. | Enables detection of low-abundance succinylated proteins in tissues and primary cells. | nih.govrsc.orgcreative-proteomics.com |

| Metabolomics (LC-MS) | Quantification of small molecule metabolites. | Measuring levels of succinyl-CoA and other citric acid cycle intermediates. | Demonstrated that decreased succinyl-CoA levels are a feature of chronic heart failure in mice. | nih.govcreative-proteomics.com |

| Integrated 'Omics' | Combining proteomic, metabolomic, and transcriptomic data. | Correlating changes in protein succinylation with metabolite levels and gene expression. | Linked succinyl-CoA accumulation from SCS deficiency to protein hypersuccinylation and altered gene expression. | nih.govcreative-proteomics.com |

Q & A

Q. What is the biochemical role of succinyl coenzyme A sodium salt in the citric acid cycle and heme synthesis?

Succinyl coenzyme A (succinyl-CoA) is a critical intermediate in the citric acid cycle, where it is generated via α-ketoglutarate dehydrogenase-mediated decarboxylation of α-ketoglutarate. It is subsequently converted to succinate by succinyl-CoA synthetase, coupled with GTP/ATP production . In heme biosynthesis, succinyl-CoA combines with glycine via 5-aminolevulinate synthase (ALAS) to form δ-aminolevulinic acid (ALA), the rate-limiting step . Researchers studying these pathways should employ enzymatic assays (e.g., spectrophotometric monitoring of NADH/NADPH oxidation) or stable isotope tracing to validate flux through these pathways.

Q. How should succinyl-CoA sodium salt be prepared and stored to ensure stability in experimental settings?

Succinyl-CoA sodium salt is hygroscopic and degrades rapidly at room temperature. For optimal stability, reconstitute lyophilized powder in ultrapure water (50 mg/mL) and aliquot into single-use portions to avoid freeze-thaw cycles. Store at −20°C in amber vials to minimize light and moisture exposure . Purity (>85%–95%) should be verified via HPLC or mass spectrometry before use, as impurities (e.g., free CoA) can interfere with enzyme kinetics .

Q. What methods are recommended for quantifying succinyl-CoA in cellular extracts?

Quantification can be achieved via:

- Enzymatic assays : Couple succinyl-CoA to succinate conversion with succinyl-CoA synthetase, measuring GTP production via luciferase-based systems .

- NMR spectroscopy : Use ¹H NMR with deuterated solvents and internal standards (e.g., TSP) to resolve succinyl-CoA peaks at ~2.5 ppm (methylene protons) .

- LC-MS/MS : Employ reverse-phase chromatography with electrospray ionization (ESI) and monitor the transition m/z 867.6 → 428.2 (characteristic fragment) .

Advanced Research Questions

Q. How can succinyl-CoA sodium salt be used to study non-enzymatic protein succinylation, and what controls are essential?

Succinyl-CoA serves as a substrate for non-enzymatic lysine succinylation, a post-translational modification implicated in metabolic regulation. To study this:

- Incubate purified proteins (e.g., αB-crystallin) with succinyl-CoA (1–5 mM) in buffers mimicking physiological pH (7.4) and temperature (37°C) .

- Include controls with acetyl-CoA or malonyl-CoA to assess specificity.

- Validate modifications via Western blot using anti-succinyllysine antibodies or mass spectrometry .

Q. What experimental strategies resolve contradictions in succinyl-CoA’s role in metabolic diseases (e.g., vitamin B12 deficiency)?

Vitamin B12 deficiency reduces succinyl-CoA availability, impairing heme synthesis and causing neuromotor dysfunction . To address conflicting

- Use isotopic tracing (¹³C-glucose or ¹³C-propionate) in B12-deficient cell models to track succinyl-CoA flux into heme versus the citric acid cycle .

- Compare transcriptomic (ALAS expression) and metabolomic (ALA, heme levels) profiles under varying CoA availability .

- Control for mitochondrial dysfunction (e.g., measure ATP/ROS levels) to disentangle primary vs. secondary effects .

Q. How do purity variations in commercial succinyl-CoA sodium salt impact enzyme kinetic studies?

Commercial preparations vary in purity (≥85% to >95%), which can skew kinetic parameters. For example, residual acetyl-CoA in low-purity batches may compete with succinyl-CoA in assays like citrate synthase or 5-aminolevulinate synthase . Mitigate this by:

Q. What computational models are used to predict succinyl-CoA’s interaction with enzymes like succinate dehydrogenase (SDH)?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model succinyl-CoA binding to SDH. Key steps include:

- Retrieving SDH crystal structures (PDB: 2WX2) and optimizing succinyl-CoA’s charge states via quantum mechanics (QM) .

- Simulating binding under physiological ionic strength (150 mM KCl) and pH (7.4) .

- Validating predictions with mutagenesis (e.g., His-His motifs in the active site) .

Methodological Considerations

Q. How to troubleshoot low recovery of succinyl-CoA in cell lysates?

Low recovery often stems from rapid degradation by endogenous hydrolases. To improve yields:

Q. What are the limitations of using succinyl-CoA sodium salt in in vitro models of mitochondrial dysfunction?

Exogenous succinyl-CoA cannot cross mitochondrial membranes, limiting its utility in intact-cell studies. Alternatives include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。